REACTION_CXSMILES
|
[CH:1]([C:4]1[C:5](=[O:21])[NH:6][C:7](=O)[NH:8][C:9]=1[C:10]1[CH:11]=[N:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)([CH3:3])[CH3:2].[C:22](=[O:25])([O-])[O-].[K+].[K+].[CH3:28]N(C=O)C>>[CH2:7]([N:8]1[C:9]([C:10]2[CH:11]=[N:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:21])[NH:6][C:22]1=[O:25])[CH3:28] |f:1.2.3|
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C=1C(NC(NC1C=1C=NC2=CC=CC=C2C1)=O)=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Ed (1.7 μL, 1 eq.) was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
The reaction mixture was complete after 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction crude
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(NC(C(=C1C=1C=NC2=CC=CC=C2C1)C(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 mg | |
YIELD: PERCENTYIELD | 23% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |